4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide
説明
This compound features a complex polycyclic structure comprising an isoindoloquinazolinone core fused with a thiazole moiety via a butanamide linker. The isoindoloquinazolinone system is characterized by two methoxy groups at positions 9 and 10, two ketone groups at positions 5 and 11, and a dihydroisoindole ring. The compound’s synthesis likely involves multistep reactions, including cyclization and alkylation, as seen in similar quinazolinone-based syntheses .
特性
分子式 |
C24H22N4O5S |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C24H22N4O5S/c1-32-17-10-9-15-19(20(17)33-2)23(31)28-16-7-4-3-6-14(16)22(30)27(21(15)28)12-5-8-18(29)26-24-25-11-13-34-24/h3-4,6-7,9-11,13,21H,5,8,12H2,1-2H3,(H,25,26,29) |
InChIキー |
AQDJHBGFGVQOIU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=NC=CS5)OC |
製品の起源 |
United States |
生物活性
The compound 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide is a complex organic molecule that belongs to the class of quinazolinone derivatives. Its intricate structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews its biological activity based on diverse research findings.
Structural Characteristics
The compound features a unique isoindoloquinazolinone core combined with methoxy groups and a butanamide side chain. The molecular formula is with a molecular weight of approximately 489.5 g/mol. Its structural attributes allow for interactions with enzymes and receptors that are pivotal in various biological pathways.
Anticancer Activity
Research indicates that quinazolinone-based compounds exhibit significant anticancer properties. In particular:
- Mechanism of Action : These compounds often target specific pathways involved in cell proliferation and apoptosis. For instance, hybrid compounds have demonstrated effectiveness against cancer cell lines such as MDA-MB-231, showcasing IC50 values ranging from 0.36 to 40.90 μM .
- Case Study : A study synthesized benzenesulfonamide-linked quinazolinone hybrids which were screened for anticancer activity. Among these, certain derivatives showed promising results in inhibiting epidermal growth factor receptor (EGFR) activity .
Antibacterial Properties
The compound's structure may also confer antibacterial activity:
- Inhibition of Bacterial Growth : Quinazolinone derivatives have been reported to exhibit antibacterial effects against various strains. The presence of thiazole in the side chain may enhance this activity due to its known interactions with bacterial enzymes .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor:
- Urease and COX Inhibition : Quinazolinone derivatives have been studied for their ability to inhibit urease and cyclooxygenase (COX) enzymes, which are relevant in treating conditions like gastric ulcers and inflammation .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial:
| Structural Feature | Biological Activity Impact |
|---|---|
| Methoxy Groups | Enhance solubility and bioavailability |
| Thiazole Side Chain | Potentially increases antibacterial activity |
| Butanamide Linkage | Influences binding affinity to targets |
Research indicates that modifications to the substituents on the quinazolinone core can significantly alter the biological efficacy of the compound .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require optimized conditions for high yield and purity. The synthetic pathways often incorporate various reagents and catalysts tailored to achieve the desired structural configuration.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Differences and Implications
Core Heterocycles: The isoindoloquinazolinone core in the target compound is more rigid and electron-rich compared to simpler quinazolin-4(3H)-one or isoindol-5-one systems. This rigidity may enhance binding affinity to hydrophobic enzyme pockets . Thiazole vs.
Substituent Effects: The methoxy groups at positions 9 and 10 in the target compound likely improve solubility compared to bromo-substituted analogs (e.g., compound 4 in ) . The butanamide linker provides flexibility, enabling better conformational adaptation to biological targets than shorter linkers in thiazolidinone derivatives .
Biological Activity: Quinazolin-4(3H)-one derivatives with hydrazide/hydrazone functionalities (e.g., compound 4) exhibit moderate analgesic activity, attributed to COX-2 inhibition . The target molecule’s thiazole group may enhance this effect due to its affinity for cysteine residues in enzymes. Triazolo-isoindol-5-one (compound 15) showed weaker activity, suggesting the isoindoloquinazolinone core in the target compound is pharmacologically superior .
Research Findings and Data
Physicochemical Properties (Inferred from Analogues)
| Property | Target Compound | Quinazolin-4(3H)-one (4) | Triazolo-isoindol-5-one (15) |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | ~400 g/mol | ~300 g/mol |
| LogP (Predicted) | 2.8–3.5 | 3.0–3.8 | 1.5–2.0 |
| Hydrogen Bond Acceptors | 8 | 6 | 5 |
| Rotatable Bonds | 6 | 4 | 3 |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
